molecular formula C7H4F3NO2 B1447466 2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone CAS No. 1060804-64-9

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone

Cat. No. B1447466
M. Wt: 191.11 g/mol
InChI Key: BJXAAXKMBPQMKM-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” is a chemical compound with the molecular formula C7H4F3NO2 . It has a molecular weight of 191.11 . This compound is typically in the form of a solid .


Molecular Structure Analysis

The InChI code for “2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” is 1S/C7H4F3NO2/c8-7(9,10)5(12)4-2-1-3-11-6(4)13/h1-3H,(H,11,13) and the InChI key is HYESSKQCQMMNAM-UHFFFAOYSA-N .

Scientific Research Applications

Detection of Al3+ Ions

A new β-diketone, closely related to 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone, was synthesized and utilized in the creation of a stable Eu3+ ion-based lanthanide complex. This complex demonstrates high selectivity and sensitivity in detecting Al3+ ions, observable to the naked eye under UV light. The experimental data align well with calculated transitions, suggesting its potential for applications in environmental monitoring and analytical chemistry Design and Synthesis of an Eu-Based β-Diketone-Sensor for the Detection of Al3+ Ions.

Synthesis of Novel Compounds

The compound has been used in the synthesis of novel trifluoromethylated β-acetal-diols, demonstrating its versatility as a building block in organic synthesis. These compounds were applied in creating 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one, highlighting its potential in developing pharmaceutical intermediates or new materials Synthesis of novel trifluoromethylated β-acetal-diols and their application to the synthesis of 3-ethoxy-5-hydroxy-5-trifluoromethyl-pyrrolidin-2-one.

Asymmetric Synthesis

The compound's derivatives have been utilized in asymmetric synthesis, producing important chiral building blocks such as 2,2,2-trifluoro-1-furan-2-yl-ethylamine. This highlights its role in creating enantiomerically pure substances, which are crucial in the development of drugs and active pharmaceutical ingredients An asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone.

Green Synthesis and Biological Study

In an eco-friendly approach, derivatives of 2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone were synthesized using microwave irradiation. These compounds underwent antimicrobial culture studies, indicating their potential in developing new antimicrobial agents or studying microbial resistance mechanisms Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation.

Safety And Hazards

The safety information available indicates that “2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name

2,2,2-trifluoro-1-(5-hydroxypyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(13)4-1-5(12)3-11-2-4/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXAAXKMBPQMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(5-hydroxypyridin-3-YL)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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